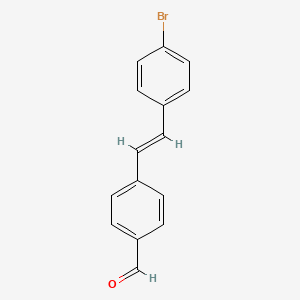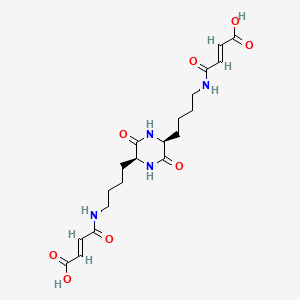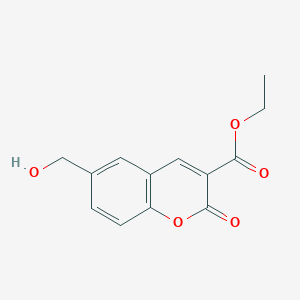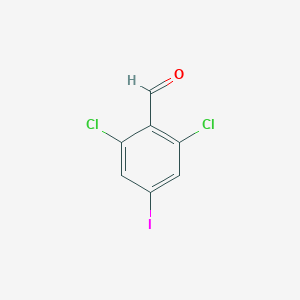
3-Fluorocyclobutane-1-carbaldehyde
Descripción general
Descripción
3-Fluorocyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₅H₇FO. It is a fluorinated aldehyde, characterized by the presence of a fluorine atom attached to a cyclobutane ring, which in turn is bonded to an aldehyde group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorocyclobutane-1-carbaldehyde typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom, followed by oxidation to form the aldehyde group . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluorocyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiols.
Major Products Formed
Oxidation: 3-Fluorocyclobutane-1-carboxylic acid.
Reduction: 3-Fluorocyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluorocyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are used in the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which 3-Fluorocyclobutane-1-carbaldehyde exerts its effects is primarily through its reactivity as an aldehyde and the presence of the fluorine atom. The aldehyde group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. These features make it a valuable intermediate in various chemical transformations and biological studies .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane-1-carbaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Chlorocyclobutane-1-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
3-Bromocyclobutane-1-carbaldehyde: Contains a bromine atom, which affects its reactivity and applications
Uniqueness
3-Fluorocyclobutane-1-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This makes it particularly useful in the synthesis of fluorinated compounds and in studies requiring specific reactivity patterns.
Propiedades
IUPAC Name |
3-fluorocyclobutane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO/c6-5-1-4(2-5)3-7/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGDFLZXBOFJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780295-33-1 | |
| Record name | 3-fluorocyclobutane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride](/img/structure/B3246231.png)

![9H-Fluoren-9-ylmethyl N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B3246250.png)

![2-[(2-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B3246259.png)

![2-{[(Tert-butoxy)carbonyl]amino}-6-cyanohexanoic acid](/img/structure/B3246266.png)



![5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B3246294.png)

